2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-cyclopentylacetamide
Overview
Description
2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-cyclopentylacetamide is a complex organic compound that features a quinazolinone core structure This compound is characterized by the presence of a bromine atom, a phenyl group, and a cyclopentylacetamide moiety
Preparation Methods
The synthesis of 2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-cyclopentylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the bromine atom and the phenyl group. The final step involves the attachment of the cyclopentylacetamide moiety through a sulfanyl linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-cyclopentylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenyl group play crucial roles in binding to these targets, while the quinazolinone core provides structural stability. The sulfanyl linkage and cyclopentylacetamide moiety contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-[(6-bromo-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
- 6-bromo-3-(2-(4-bromo-phenyl)-2-oxo-ethyl)-3H-quinazolin-4-one These compounds share the quinazolinone core and bromine atom but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of the cyclopentylacetamide moiety and sulfanyl linkage in 2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-cyclopentylacetamide distinguishes it from these similar compounds .
Properties
IUPAC Name |
2-(6-bromo-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-cyclopentylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2S/c22-14-10-11-18-17(12-14)20(27)25(16-8-2-1-3-9-16)21(24-18)28-13-19(26)23-15-6-4-5-7-15/h1-3,8-12,15H,4-7,13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCYUEKSEUGSSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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